2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 1119451-41-0
VCID: VC8048374
InChI: InChI=1S/C11H13BrClNO2/c1-3-8(12)11(15)14-9-6-7(13)4-5-10(9)16-2/h4-6,8H,3H2,1-2H3,(H,14,15)
SMILES: CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)Br
Molecular Formula: C11H13BrClNO2
Molecular Weight: 306.58 g/mol

2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide

CAS No.: 1119451-41-0

Cat. No.: VC8048374

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide - 1119451-41-0

Specification

CAS No. 1119451-41-0
Molecular Formula C11H13BrClNO2
Molecular Weight 306.58 g/mol
IUPAC Name 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide
Standard InChI InChI=1S/C11H13BrClNO2/c1-3-8(12)11(15)14-9-6-7(13)4-5-10(9)16-2/h4-6,8H,3H2,1-2H3,(H,14,15)
Standard InChI Key KOLZULFDJDEYMW-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)Br
Canonical SMILES CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)Br

Introduction

2-Bromo-N-(5-chloro-2-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H13BrClNO. It features a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring, alongside a butanamide moiety. This compound is widely used in chemical research and pharmaceutical applications due to its unique chemical properties and reactivity.

Synthetic Routes

The synthesis of 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide typically involves:

  • Bromination: Bromination of 5-chloro-2-methoxyphenylbutanoic acid using bromine or N-bromosuccinimide (NBS).

  • Amidation: Reaction with an amine to form the butanamide structure under controlled conditions.

Industrial Methods

In industrial settings, large-scale production employs continuous flow reactors for consistent reaction conditions and high throughput. Advanced purification techniques ensure high-purity output.

Types of Reactions

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.

  • Oxidation: Oxidizing agents (e.g., potassium permanganate) convert it into carboxylic acids.

  • Reduction: Reducing agents (e.g., sodium borohydride) produce alcohol derivatives.

  • Coupling Reactions: Participates in Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents

  • Substitution: Sodium azide, thiourea.

  • Oxidation: Chromium trioxide.

  • Reduction: Lithium aluminum hydride.

Chemistry

Acts as an intermediate in the synthesis of complex organic molecules due to its functional groups.

Biology

Used in enzyme inhibition studies and protein interaction research.

Medicine

Explored for potential pharmaceutical applications targeting specific biological pathways.

Industry

Utilized in agrochemical production and specialty chemical manufacturing.

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors, with its bromine, chlorine, and methoxy groups enhancing binding affinity and selectivity.

Pharmacological Effects

Preliminary studies suggest potential antimicrobial and anticancer activities:

  • Antimicrobial Activity: Halogenated derivatives inhibit bacterial growth (e.g., Staphylococcus aureus).

  • Anticancer Activity: Similar compounds exhibit cytotoxic effects on cancer cell lines, potentially inducing apoptosis.

Comparative Analysis with Similar Compounds

CompoundDistinguishing Feature
2-Bromo-N-(2-methoxy-5-methylphenyl)butanamideMethyl group substitution on the phenyl ring
2-Bromo-N-(4-methylphenyl)butanamideLacks chlorine substitution

The presence of both bromine and chlorine atoms makes this compound unique in terms of reactivity and biological activity.

Cytotoxicity Assay

In vitro assays on cancer cell lines (e.g., HeLa, MCF-7) revealed that structurally similar compounds induced cell death at micromolar concentrations, highlighting potential anticancer properties.

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